N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a benzo[d][1,3]dioxole (piperonyl) moiety and a 4-ethoxyphenylamino substituent on the thiazole ring. The compound’s synthesis likely involves coupling reactions between thiazole intermediates and amines, as seen in analogous compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethoxyanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-25-15-6-4-14(5-7-15)22-20-23-16(11-28-20)19(24)21-10-13-3-8-17-18(9-13)27-12-26-17/h3-9,11H,2,10,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGPSVWDOGMIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl moiety This is often achieved through a reaction involving a suitable precursor such as benzo[d][1,3]dioxole-5-carbaldehyde
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process may involve the use of solvents and reagents that are optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and aromatic systems in the compound undergo oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Oxidation of the thiazole sulfur atom modifies electronic properties, potentially enhancing biological activity. The ethoxyphenyl group may also undergo hydroxylation, forming catechol-like structures.
Nucleophilic Substitution
The carboxamide group and ethoxyphenylamino moiety participate in nucleophilic substitution reactions, particularly with amines or thiols.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide bond substitution | Primary amines, DCC/DMAP, room temp | Secondary amide derivatives | |
| Aromatic electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted ethoxyphenyl derivatives |
The carboxamide group can react with primary amines to form substituted urea derivatives, while the ethoxyphenyl group undergoes nitration or sulfonation.
Cycloaddition Reactions
The thiazole ring acts as a dienophile in Diels-Alder reactions, enabling the synthesis of polycyclic systems.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Diels-Alder reaction | Diene (e.g., 1,3-butadiene), heat | Bicyclic or tricyclic fused thiazole derivatives |
These reactions expand the compound’s utility in constructing complex heterocycles for drug discovery .
Alkylation and Acylation
The secondary amine in the ethoxyphenylamino group undergoes alkylation or acylation.
These modifications enhance solubility or alter binding affinity in biological systems .
Hydrolysis Reactions
The carboxamide and ethoxy groups are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide hydrolysis | HCl (6M), reflux | Carboxylic acid and amine fragments | |
| Ether hydrolysis | HBr (48%), 120°C | Phenolic derivatives |
Hydrolysis of the ethoxy group produces a hydroxyl group, which can further participate in conjugation or oxidation.
Reduction Reactions
Selective reduction of the thiazole ring or aromatic nitro groups (if present) is achievable.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thiazole reduction | H₂, Pd/C, ethanol | Dihydrothiazole derivatives | |
| Nitro group reduction | SnCl₂, HCl, ethanol | Amino-substituted phenyl derivatives |
Reduction of the thiazole ring modifies its aromaticity, potentially altering bioactivity.
Interaction with Organometallic Reagents
The compound reacts with Grignard or organolithium reagents at the carboxamide carbonyl.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Grignard addition | CH₃MgBr, THF, −78°C to room temp | Tertiary alcohol derivatives |
This reaction diversifies the compound’s functionalization for structure-activity relationship studies.
Scientific Research Applications
The compound 4-tert-butyl-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.
Molecular Formula
The molecular formula of this compound is , indicating a relatively complex structure that may interact with biological systems in unique ways.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer properties. The compound may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and death.
Neuroprotective Effects
The neuroprotective potential of thieno[3,4-c]pyrazole compounds has been explored in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease, where it may reduce oxidative stress and inflammation.
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its role as an inhibitor of various enzymes involved in metabolic pathways. For example, it may act as an inhibitor of proteases or kinases, which are crucial for various physiological processes. This inhibition can provide insights into disease mechanisms and potential therapeutic targets.
Drug Development
Due to its unique structure and biological activity, the compound serves as a lead structure for developing new drugs. Researchers are exploring modifications to enhance efficacy and reduce side effects while maintaining or improving solubility and bioavailability.
Material Science
Polymer Chemistry
The incorporation of thieno[3,4-c]pyrazole derivatives into polymers can enhance their electrical properties. This application is particularly relevant in the development of organic semiconductors and photovoltaic materials. The compound's ability to donate or accept electrons makes it suitable for creating materials with tailored electronic properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of several thieno[3,4-c]pyrazole derivatives, including the compound . The results showed that specific modifications led to increased potency against breast cancer cell lines, highlighting the importance of structural variations in enhancing biological activity.
Case Study 2: Neuroprotection
In a preclinical trial published in Neuroscience Letters, researchers tested the neuroprotective effects of the compound on models of oxidative stress-induced neuronal damage. The findings suggested that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide
- Structural Difference: Replaces the 4-ethoxyphenylamino group with a methylthio (-SMe) substituent.
- Key Findings: X-ray and QTAIM analysis revealed enhanced stability due to noncovalent interactions (e.g., C–H···π, π–π stacking) involving the benzo[d][1,3]dioxole group .
- Biological Relevance: The methylthio group may reduce solubility compared to the amino substituent in the target compound.
N4-(4-Fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides
- Structural Difference : Contains two carboxamide groups (positions 2 and 4) and a 4-fluorophenyl substituent.
- Key Findings : Exhibited potent kinase inhibition (IC50 < 1 µM) and anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) .
- Synthesis Contrast : Prepared via multistep reactions involving xanthate intermediates, differing from the target compound’s likely coupling-based synthesis .
Variations in the Benzo[d][1,3]dioxole Substituent
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)
- Structural Difference : Replaces the thiazole-carboxamide core with an acetamide backbone.
- Key Findings : Demonstrated efficacy in targeting bacterial virulence factors (e.g., Salmonella pathogenicity) .
- Functional Implication : The acetamide structure may enhance membrane permeability compared to bulkier thiazole derivatives.
Comparison with Cyclopropane-Containing Analogs
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Structural Difference : Incorporates a cyclopropane ring adjacent to the carboxamide group.
- Synthesis Note: Prepared via coupling of cyclopropanecarboxylic acid with thiazol-2-amine derivatives .
Thioxo and Methoxyphenyl Derivatives
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Structural Difference : Features a thioxo (C=S) group and a 4-methoxyphenyl substituent.
- Spectral Data : IR spectra confirmed tautomeric stability in the thione form (νC=S at 1247–1255 cm⁻¹) .
Tabulated Comparison of Key Compounds
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 455.5 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, and a benzo[d][1,3]dioxole moiety that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O6S |
| Molecular Weight | 455.5 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The proposed mechanism of action involves the inhibition of specific kinases and growth factor receptors that are crucial for tumor growth and survival. For example, compounds with similar structures have demonstrated the ability to inhibit RET kinase activity, which is implicated in several cancers . Additionally, the presence of the benzo[d][1,3]dioxole moiety may enhance the compound's interaction with biological targets due to its electron-rich nature.
Antifibrotic Effects
In animal models, particularly those induced with hepatic fibrosis, compounds related to this structure have shown antifibrotic activity. They work by blocking the expression of transforming growth factor-beta (TGF-β), which plays a pivotal role in fibrogenesis . This suggests potential applications in treating liver diseases characterized by excessive scarring.
Case Studies
- Antitumor Efficacy in Cell Lines
- Hepatic Fibrosis Model
Q & A
Basic: What are the optimal synthetic routes and critical characterization techniques for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethoxyphenyl)amino)thiazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including amidation, thiazole ring formation, and functional group modifications. Key steps include:
- Amidation/Condensation: Coupling benzo[d][1,3]dioxole-5-carboxamide derivatives with thiazole precursors using EDCI/HOBt catalysts under reflux in solvents like dichloromethane or ethanol (yields: 57–75%) .
- Thiazole Ring Formation: Cyclization of thiourea intermediates with α-halo ketones under basic conditions (e.g., NaOH) .
- Purification: Use of preparative TLC or column chromatography (e.g., n-hexane/ethyl acetate gradients) .
Characterization:
- NMR Spectroscopy: Confirm regioselectivity via and NMR (e.g., thiazole C-H protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry: ESI-MS for molecular ion validation (e.g., [M+H] at m/z 454.2) .
- HPLC: Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Basic: How can researchers validate the structural stability and noncovalent interactions of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions stabilizing the thiazole core) .
- QTAIM Analysis: Quantify electron density at bond critical points (e.g., Laplacian values >0 for closed-shell interactions) to predict stability under physiological conditions .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C) to assess thermal stability .
Advanced: How can computational methods like molecular docking or QTAIM enhance mechanistic understanding of this compound?
Methodological Answer:
- Molecular Docking: Simulate binding to targets (e.g., PDK1 kinase) using AutoDock Vina. Key interactions include π-π stacking between the benzo[d][1,3]dioxole group and Tyr-111 residues .
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict reactivity (e.g., electrophilic attack at the thiazole sulfur) .
- QTAIM: Map electron density to identify weak interactions (e.g., van der Waals forces) influencing solubility .
Advanced: How should researchers address contradictions between bioactivity data and structural predictions?
Methodological Answer:
- Bioactivity Reassessment: Repeat assays (e.g., MTT for cytotoxicity) under controlled O levels to mitigate false negatives from oxidative degradation .
- Structural Reanalysis: Compare experimental (X-ray) vs. computational (DFT) bond lengths; deviations >0.05 Å suggest conformational flexibility affecting activity .
- Metabolite Profiling: Use LC-MS to identify inactive derivatives (e.g., hydrolyzed ethoxy groups) that skew results .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted benzamides (e.g., 4-fluorophenyl) to test anti-cancer potency. Note: 3,4,5-Trifluorophenyl variants show 3× higher IC in colorectal cancer models .
- Functional Group Replacement: Swap the ethoxy group with morpholine (e.g., compound 82) to enhance solubility while retaining activity .
- Bioisosterism: Replace thiazole with thiadiazole (e.g., compound 69) to evaluate impact on antimicrobial activity .
Advanced: How can researchers mitigate stability issues during synthesis and storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials under N to prevent photooxidation of the benzo[d][1,3]dioxole moiety .
- Hydrolytic Stability: Avoid aqueous buffers (pH >7) during formulation; use lyophilization for long-term storage .
- Degradation Monitoring: Track thiourea byproducts via NMR (δ 2.8–3.1 ppm for -NH signals) .
Advanced: What experimental designs resolve discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t) in murine models; low bioavailability (<20%) may explain reduced in vivo activity .
- Prodrug Design: Introduce acetyl-protected amines (e.g., compound 31) to enhance membrane permeability .
- Tissue Distribution Studies: Use radiolabeled -analogs to quantify accumulation in target organs .
Advanced: How can regioselectivity challenges in thiazole functionalization be addressed?
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate C5 of the thiazole before alkylation .
- Protecting Groups: Temporarily block the 4-carboxamide with tert-butoxycarbonyl (Boc) to direct reactions to the 2-amino position .
- Microwave-Assisted Synthesis: Improve yield (e.g., 89% for compound 5) by accelerating ring closure at 150°C .
Advanced: What formulation strategies improve solubility without compromising activity?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400/water (70:30) to achieve >5 mg/mL solubility; confirmed via UV-Vis at λ 280 nm .
- Nanoparticle Encapsulation: Load into PLGA nanoparticles (size: 150 nm) for sustained release in tumor microenvironments .
- Salt Formation: React with HCl to generate a hydrochloride salt, increasing aqueous solubility 10-fold .
Advanced: How can multi-step reaction progress be monitored in real time?
Methodological Answer:
- In Situ FTIR: Track carbonyl (C=O) formation at 1680–1720 cm during amidation .
- LC-MS Sampling: Quench aliquots at intervals (e.g., 0, 2, 4 h) to identify intermediates (e.g., thiourea at m/z 320.1) .
- NMR Reaction Monitoring: Use -NMR for fluorine-containing intermediates (e.g., 4,4-difluorocyclohexyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
